molecular formula C18H31N5O2 B6701794 N-[1-(1-cyclopropylethyl)pyrazol-4-yl]-4-(2-hydroxy-2-methylpropyl)-2-methylpiperazine-1-carboxamide

N-[1-(1-cyclopropylethyl)pyrazol-4-yl]-4-(2-hydroxy-2-methylpropyl)-2-methylpiperazine-1-carboxamide

Cat. No.: B6701794
M. Wt: 349.5 g/mol
InChI Key: YOAOKFBRBVETJI-UHFFFAOYSA-N
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Description

N-[1-(1-cyclopropylethyl)pyrazol-4-yl]-4-(2-hydroxy-2-methylpropyl)-2-methylpiperazine-1-carboxamide is a complex organic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a unique structure combining a pyrazole ring, a piperazine ring, and a carboxamide group, which contributes to its diverse chemical reactivity and potential biological activity.

Properties

IUPAC Name

N-[1-(1-cyclopropylethyl)pyrazol-4-yl]-4-(2-hydroxy-2-methylpropyl)-2-methylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31N5O2/c1-13-10-21(12-18(3,4)25)7-8-22(13)17(24)20-16-9-19-23(11-16)14(2)15-5-6-15/h9,11,13-15,25H,5-8,10,12H2,1-4H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOAOKFBRBVETJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C(=O)NC2=CN(N=C2)C(C)C3CC3)CC(C)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-cyclopropylethyl)pyrazol-4-yl]-4-(2-hydroxy-2-methylpropyl)-2-methylpiperazine-1-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazines with 1,3-diketones under acidic conditions.

    Introduction of the Cyclopropylethyl Group: This step involves the alkylation of the pyrazole ring using cyclopropyl ethyl halides in the presence of a base such as potassium carbonate.

    Synthesis of the Piperazine Ring: The piperazine ring is often synthesized via the reaction of ethylenediamine with dihaloalkanes.

    Coupling of the Pyrazole and Piperazine Rings: This step involves the coupling of the pyrazole derivative with the piperazine derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Formation of ketones, carboxylic acids, or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound may serve as a probe to study enzyme activity or as a ligand in receptor binding studies. Its structural features make it a candidate for investigating interactions with various biological macromolecules.

Medicine

In medicine, N-[1-(1-cyclopropylethyl)pyrazol-4-yl]-4-(2-hydroxy-2-methylpropyl)-2-methylpiperazine-1-carboxamide could be explored for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In industrial applications, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism of action of N-[1-(1-cyclopropylethyl)pyrazol-4-yl]-4-(2-hydroxy-2-methylpropyl)-2-methylpiperazine-1-carboxamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of enzymatic activity, receptor agonism or antagonism, or interference with nucleic acid function.

Comparison with Similar Compounds

Similar Compounds

  • **N-[1-(1-cyclopropylethyl)pyrazol-4-yl]-4-(2-hydroxy-2-methylpropyl)-2-methylpiperazine-1-carboxamide
  • **this compound
  • **this compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, or therapeutic effects, making it a valuable compound for further research and development.

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